![molecular formula C52H41P B12593932 Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane CAS No. 620630-42-4](/img/structure/B12593932.png)
Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by its unique structure, which includes biphenyl and phenylethenyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of biphenyl and phenylethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as sodium or potassium to facilitate the formation of the phosphane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the product, such as recrystallization and purification through column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phenylethenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used
Scientific Research Applications
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl and phenylethenyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: Similar in structure but contains nitro groups instead of phosphorus.
2-Ethynyl-2’-[2-phenylethenyl]-1,1’-biphenyl: Contains an ethynyl group instead of a phosphane group.
Uniqueness
Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane is unique due to its phosphorus center, which allows it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metals makes it valuable in catalysis and materials science .
Properties
CAS No. |
620630-42-4 |
|---|---|
Molecular Formula |
C52H41P |
Molecular Weight |
696.9 g/mol |
IUPAC Name |
bis(2-phenylethenyl)-tris(4-phenylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C52H41P/c1-6-16-42(17-7-1)38-40-53(41-39-43-18-8-2-9-19-43,50-32-26-47(27-33-50)44-20-10-3-11-21-44,51-34-28-48(29-35-51)45-22-12-4-13-23-45)52-36-30-49(31-37-52)46-24-14-5-15-25-46/h1-41H |
InChI Key |
FLNPOOXAPNVVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(C=CC2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
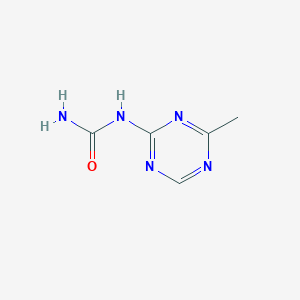
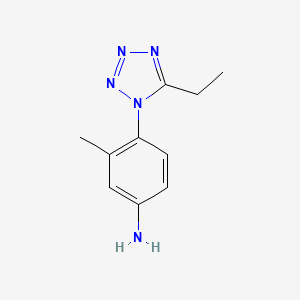
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
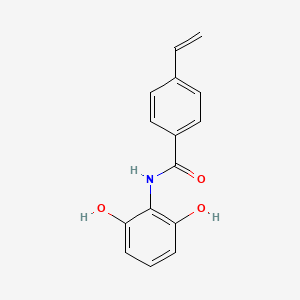

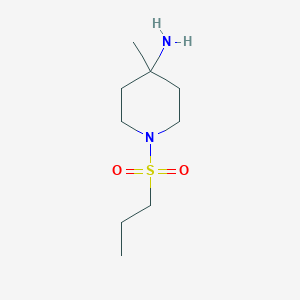
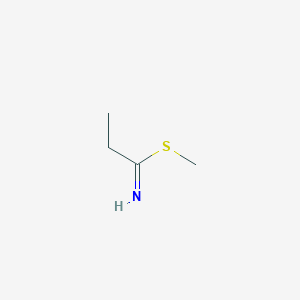

![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
